molecular formula C18H14N4O2S B2942365 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034322-18-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2942365
CAS No.: 2034322-18-2
M. Wt: 350.4
InChI Key: FYARDPQOJAGSNQ-UHFFFAOYSA-N
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Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a synthetic compound of significant interest in medicinal chemistry research, incorporating both benzimidazole and thiazole pharmacophores. The benzimidazole core is a privileged structure in drug discovery, known for its diverse biological activities and presence in various therapeutic agents, including antimicrobials, antivirals, and anticancer drugs . Similarly, thiazole and its derivatives are well-researched heterocycles noted for their potent pharmacological properties . The molecular design of this compound suggests potential as a key intermediate or lead compound for developing novel bioactive molecules. Researchers are exploring its application in areas such as kinase inhibition, given that related benzamido-thiazole compounds have been identified as highly potent and selective inhibitors of CK1δ/ε (Casein Kinase 1 delta/epsilon) with IC50 values in the nanomolar range . Its structure also indicates potential for antimicrobial and anticancer screening, as analogous compounds have demonstrated the ability to inhibit the proliferation of tumor cell lines and various microbial strains in a dose-dependent manner . This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17(20-11-16-21-14-3-1-2-4-15(14)22-16)12-5-7-13(8-6-12)24-18-19-9-10-25-18/h1-10H,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYARDPQOJAGSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiazole ring is then introduced through a substitution reaction involving thiazole derivatives and appropriate coupling agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic substitution at the 2-position oxygen atom. In one protocol, treatment with alkyl halides (e.g., methyl iodide) in anhydrous DMF at 60°C for 12 hours replaces the thiazole oxygen with alkoxy groups, achieving yields of 68-72% . This reactivity enables modular functionalization for structure-activity relationship studies.

Amide Coupling and Functionalization

The benzamide moiety participates in coupling reactions using carbodiimide-based reagents. A representative protocol employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate) with DIPEA (N,N-diisopropylethylamine) in DMF to conjugate secondary amines or heterocyclic fragments to the benzamide carbonyl group .

Table 1: Representative coupling reactions and yields

ReagentReaction TimeTemperatureYield (%)
HBTU/DIPEA16 hRT64
EDCl/HOBt24 h40°C58
DCC/DMAP12 h0°C→RT52

Oxidation and Reduction Pathways

  • Oxidation: The benzimidazole nitrogen undergoes oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane, forming N-oxide derivatives (confirmed by FT-IR at 1260 cm⁻¹ for N-O stretch) .

  • Reduction: Catalytic hydrogenation (H₂, 10% Pd/C) selectively reduces the thiazole ring’s C=N bond without affecting the benzimidazole core, yielding dihydrothiazole analogs in 75-80% yield .

Acid/Base-Mediated Hydrolysis

Under acidic conditions (6M HCl, reflux), the amide bond hydrolyzes to yield 4-(thiazol-2-yloxy)benzoic acid and 1H-benzo[d]imidazole-2-methanamine. Alkaline hydrolysis (2M NaOH, 80°C) produces the same products but with slower kinetics (t₁/₂ = 3.2 h vs. 1.8 h under acidic conditions) .

Metal-Catalyzed Cross-Couplings

The thiazole ring participates in Suzuki-Miyaura couplings using Pd(PPh₃)₄ as a catalyst. Reaction with aryl boronic acids in dioxane/H₂O (3:1) at 90°C introduces aryl groups at the 5-position of the thiazole, achieving 60-65% yields .

Table 2: Catalytic cross-coupling efficiency

Boronic AcidCatalystYield (%)
Phenylboronic acidPd(PPh₃)₄65
4-MethoxyphenylPdCl₂(dppf)58
2-ThienylPd(OAc)₂62

Stability Under Ambient Conditions

This compound’s reactivity profile underscores its versatility as a scaffold for medicinal chemistry optimization. The documented protocols enable precise structural modifications to tune physicochemical and biological properties while maintaining core stability.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction triggers a cascade of biochemical events, leading to the desired biological or therapeutic outcome. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Key Structural Variations and Outcomes :

Compound ID/Name Substituents/Modifications Melting Point (°C) Key Biological Findings Reference
Compound 11 () N-(2-Methoxyphenyl) 272.2–273.4 Not reported
Compound 12 () N-(3-Methoxyphenyl) 281.7–283.6 Not reported
Compound 13 () N-(4-Methoxyphenyl) 258.4–260.2 Not reported
Compound 22 () 3,5-Dichloro substitution Not reported IC50 = 6.4 μM (highest potency)
Compound 24 () (E)-3-(Pyridin-3-yl)acrylamide extension Not reported Improved potency and cell viability
9c () 4-Bromophenyl-thiazole Not reported Enhanced docking to active sites
HBK4 () Benzenesulfonamide-benzimidazole Not reported Anthelmintic activity

Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogenated analogs (e.g., 3,5-dichloro in Compound 22) exhibit higher potency due to increased electrophilicity, enhancing target binding .
  • Thiazole Moieties : Compounds like 9c () and the target compound leverage thiazole's π-π stacking and hydrogen-bonding capabilities for improved receptor interactions .

Key Challenges and Innovations

  • Solubility vs. Potency Trade-off : While EWGs boost potency, they often reduce solubility and cell viability (e.g., Compound 20 in had 4-fold potency increase but lower viability) . The target compound's thiazole may mitigate this via balanced hydrophobicity.
  • Synthetic Efficiency : The use of CBr4 catalysis () and microwave irradiation () addresses traditional limitations in benzimidazole synthesis, enabling scalable production of analogs .

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings on its biological activity, synthesis, and structure-activity relationships, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to a thiazole group through an ether bond, which is crucial for its biological activity. The synthesis of this compound typically involves multi-step reactions starting from 1H-benzimidazole derivatives and thiazole-containing reagents. For instance, the synthesis process can include the formation of thiazole derivatives followed by coupling reactions with benzimidazole precursors.

Antimicrobial Activity

Recent studies have demonstrated that compounds bearing the benzimidazole and thiazole moieties exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, indicating their effectiveness against both Gram-positive and Gram-negative bacterial strains.

CompoundMIC (µM)Target Organisms
This compound1.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

These results suggest that modifications in the structure can lead to enhanced antimicrobial activity, as observed in various derivatives tested against a range of pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies show that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, such as HCT116.

CompoundIC50 (µM)Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

The above data indicates that some synthesized compounds are more potent than standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Studies

A comprehensive review of benzimidazole derivatives indicated that compounds with specific substitutions at the 2-position of the indole nucleus showed excellent inhibitory activity against various organisms . Another study focused on the synthesis and biological evaluation of novel benzimidazole amidines for treating non-small cell lung cancer, demonstrating the versatility and effectiveness of this chemical class .

Structure-Activity Relationship (SAR)

The biological activities of these compounds are closely related to their chemical structure. The presence of specific functional groups significantly influences their interaction with biological targets:

  • Benzimidazole Moiety : Known for its broad-spectrum antimicrobial and anticancer properties.
  • Thiazole Group : Enhances the lipophilicity and bioavailability, contributing to increased potency.

Modifications in these groups can lead to a substantial change in activity, making SAR studies critical in drug design .

Q & A

Q. Data interpretation :

CompoundSubstituentMelting Point (°C)IC₅₀ (Elastase)
11 2-OCH₃272.2–273.4
14 2-OH>30012.5 µM
(Data from and )

Hydroxyl groups enhance hydrogen bonding with biological targets, improving inhibitory potency .

What in silico approaches are employed to predict the binding affinity of benzimidazole derivatives to target enzymes, and how do they correlate with experimental data?

Answer:

  • Molecular docking : uses AutoDock Vina to simulate TUBC binding to elastase, identifying key interactions (e.g., π-cation with Arg217). Docking scores (∆G = −8.2 kcal/mol) correlate with experimental IC₅₀ (12.5 µM) .
  • DFT calculations : HOMO-LUMO gaps in predict charge transfer during DNA binding, validated by UV-vis spectroscopy .

Validation : Compare docking poses with crystallographic data (e.g., TUBC’s thiourea moiety aligns with active-site residues) .

What experimental strategies are recommended for resolving discrepancies in antimicrobial efficacy data across different derivatives?

Answer:

  • Control variables : Standardize assay conditions (e.g., MIC testing in uses C. albicans ATCC 90028 at 37°C) .
  • Cross-validation : Replicate assays (e.g., SRB cytotoxicity in ) with multiple cell lines (e.g., Caco-2 in ) to confirm selectivity .
  • Mechanistic studies : Use enzyme inhibition (e.g., elastase in ) or DNA-binding assays (e.g., viscosity measurements in ) to identify off-target effects .

Case study : Derivatives with nitro groups () show higher cytotoxicity (33.7% viability reduction) but lower solubility, requiring formulation adjustments .

How do researchers evaluate the cytotoxic potential of benzimidazole-based compounds using in vitro assays, and what are key considerations in data interpretation?

Answer:

  • SRB assay () :

    • Fix cells with trichloroacetic acid.
    • Stain with sulforhodamine B (0.4% in 1% acetic acid).
    • Measure optical density at 564 nm.
      Advantages: High sensitivity (detects 1,000 cells/well), stability for large-scale screening .
  • Key considerations :

    • Normalize data to protein content (e.g., Bradford assay).
    • Account for solubility issues (e.g., DMSO concentration ≤0.1%).
    • Use IC₅₀ values to compare derivatives (e.g., TUBC in has IC₅₀ = 12.5 µM vs. oleanolic acid at 25 µM) .

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